Maurocalcine is a 33-amino acid peptide originally derived from the venom of the Tunisian scorpion Scorpio maurus palmatus. It has garnered attention due to its unique properties as a cell-penetrating peptide and its interaction with ryanodine receptors, which are critical for calcium signaling in excitable cells. Maurocalcine is classified as a member of the calcin family of peptides, known for their ability to modulate calcium ion release from intracellular stores.
Maurocalcine is extracted from the venom of Scorpio maurus palmatus. This peptide belongs to a broader category of animal toxins that exhibit specific interactions with cellular receptors, particularly those involved in calcium homeostasis. Its classification within the calcin family highlights its structural and functional similarities to other peptides that influence calcium signaling pathways.
The synthesis of maurocalcine typically employs solid-phase peptide synthesis techniques. The process involves the stepwise assembly of amino acids on a solid support, followed by cleavage and purification steps. For instance, d-maurocalcine was synthesized using an automated peptide synthesizer, where Fmoc-protected amino acids were sequentially added to a resin support. The side chains were protected using specific groups to prevent unwanted reactions during synthesis.
Maurocalcine's molecular structure is characterized by a specific arrangement of amino acids that allows it to interact effectively with cellular membranes and receptors. Structural analyses reveal that maurocalcine adopts a compact conformation stabilized by disulfide bonds, which are crucial for its biological activity.
Maurocalcine undergoes several chemical reactions that influence its function:
The phosphorylation process involves the addition of phosphate groups to specific amino acid residues, significantly changing the peptide's hydrophobicity and interaction dynamics with cellular targets.
Maurocalcine exerts its effects primarily through modulation of ryanodine receptors, which play a vital role in calcium ion release from the sarcoplasmic reticulum in muscle cells. Upon binding to these receptors, maurocalcine stabilizes certain channel states, affecting calcium homeostasis and muscle contraction.
Maurocalcine has potential applications in scientific research and medicine:
Maurocalcin was first isolated in 2000 from the venom of the North African scorpion Scorpio maurus palmatus (family Chactidae) through coordinated efforts between French and Tunisian research teams. Initial attempts to purify native MCa proved challenging due to its exceptionally low concentration in venom. Researchers circumvented this limitation by employing solid-phase peptide synthesis—a pioneering approach enabling sufficient yield for structural and functional characterization. This synthetic MCa (sMCa) retained full biological activity, confirming its identity as the functional toxin [1] [10].
Scorpio maurus palmatus inhabits arid regions across North Africa and the Middle East. Its venom composition reflects evolutionary adaptations for prey capture and defense. MCa’s identification marked a significant addition to the "calcin" family of toxins targeting intracellular ryanodine receptors (RyRs). Notably, MCa shares an 82% sequence identity with imperatoxin A (IpTx A) from the emperor scorpion (Pandinus imperator), suggesting conserved functional mechanisms across scorpion lineages despite taxonomic divergence [1] [2].
Key Milestones in Maurocalcin DiscoveryTable 1: Historical Timeline and Taxonomic Context of Maurocalcin
Year | Milestone | Significance |
---|---|---|
2000 | Initial isolation and chemical synthesis by Fajloun et al. | Overcame natural scarcity; enabled structural/functional studies of synthetic MCa identical to native toxin. |
2000 | Structural determination via NMR (Mosbah et al.) | Revealed compact ICK fold stabilized by 3 disulfide bonds and a distinctive dipole moment. |
2005 | Identification as first natural CPP from venom (Estève et al.) | Demonstrated rapid, energy-independent cellular translocation, expanding applications beyond RyR modulation. |
MCa exemplifies the "calcin" subfamily within scorpion venom peptidomes. Calcins are characterized by an inhibitor cystine knot (ICK) motif—a compact core stabilized by three disulfide bonds (Cys³-Cys¹⁷, Cys¹⁰-Cys²¹, Cys¹⁶-Cys³² in MCa). This knot confers exceptional stability against proteases and thermal denaturation, crucial for a venom component deployed in harsh environments [1] [2].
A defining feature of MCa is its pronounced dipole moment, generated by an asymmetric distribution of charged residues:
Molecular Mechanism of Membrane Interaction:MCa’s initial binding relies on electrostatic attraction between its basic face and anionic membrane lipids. Subsequent hydrophobic interactions, mediated by nonpolar residues (e.g., Phe⁶, Leu⁷, Ile¹¹, Val¹⁴, Trp²⁷), promote transient membrane disruption or pore formation, enabling rapid cytoplasmic entry within 1–2 minutes. This mechanism is energy-independent and bypasses endocytosis [1] [8] [10].
Functionally, MCa is a potent agonist of RyR1, the skeletal muscle isoform of ryanodine receptors. It binds the receptor’s cytoplasmic domain, stabilizing long-lived subconductance states. This increases channel sensitivity to activating Ca²⁺ (µM range) and decreases sensitivity to inhibitory Ca²⁺ (mM range), triggering uncontrolled Ca²⁺ release from the sarcoplasmic reticulum—a strategy evolved to induce prey paralysis [1] [3].
Comparative Features of Scorpion CalcinsTable 2: Structural and Functional Traits of Maurocalcin and Related Calcins
Toxin | Source Scorpion | Sequence Identity with MCa | RyR Specificity | Key Functional Residues |
---|---|---|---|---|
Maurocalcin | Scorpio maurus palmatus | 100% | RyR1 > RyR2 | Arg²⁴, Lys²², Arg²³ (basic cluster) |
Imperatoxin | Pandinus imperator | 82% | RyR1 | Similar basic cluster |
Opicalcin 1 | Opistophthalmus carinatus | >78% | RyR1 | Conserved RRGT motif |
Opicalcin 2 | Opistophthalmus carinatus | Lower | RyR2? | Lacks RRGT phosphorylation site |
Evolutionary Significance: The conservation of the ICK fold and basic residue clustering across calcins (e.g., imperatoxin, opicalcin 1, hemicalcin) suggests strong selective pressure for targeting intracellular RyRs—a niche distinct from most venom peptides acting on extracellular targets. The RRGT motif (residues 23-26 in MCa), a phosphorylation site, is conserved in most calcins (except opicalcin 2), hinting at a potential regulatory mechanism exploitable by host physiology [2] [4] [9].
MCa’s intrinsic cell-penetrating capability and high-affinity RyR binding have spurred innovative repurposing strategies, transforming a toxin into a versatile pharmacological tool:
Phosphorylation-Driven Pharmacological Reprogramming: A landmark discovery revealed that MCa undergoes PKA-mediated phosphorylation at Thr²⁶ within mammalian cells. This occurs via a consensus site (Arg²³-Arg²⁴-Gly²⁵-Thr²⁶). Phosphorylation neutralizes the positive charge of Arg²⁴—a residue critical for RyR1 activation. Consequently, phosphorylated MCa (P-MCa) undergoes a functional metamorphosis: it transitions from a potent RyR1 agonist to a selective negative allosteric modulator. P-MCa reduces RyR1 sensitivity to activating Ca²⁺ and suppresses pathological Ca²⁺ leaks. This represents the first documented case of target cells pharmacologically reprogramming a venom toxin via post-translational modification, offering P-MCa as a lead compound for treating RyR1 hyperactivation disorders (e.g., malignant hyperthermia, muscle myopathies) [4] [7] [9].
Synthetic Analogs for Safe Delivery Vehicles: MCa’s pharmacological activity (RyR activation) limits its utility as a pure delivery vector. To overcome this, researchers engineered:
Synthetic Analogs and Their Research ApplicationsTable 3: Engineered Derivatives of Maurocalcin and Their Utilities
Analog | Key Modification(s) | Pharmacological Property | Primary Research Application |
---|---|---|---|
D-Maurocalcine | D-amino acid enantiomer | Loss of RyR activity; preserved CPP function | Non-perturbing intracellular delivery vector |
MCa P-Thr²⁶ | Phosphorylated Thr²⁶ | RyR1 negative allosteric modulator | Study/treatment of RyR1 Ca²⁺ leak pathologies |
MCaE12A | Glu¹² → Ala substitution | Enhanced RyR2 affinity | Cardiac Ca²⁺ signaling studies (hiPSC-CMs, pacemakers) |
MCa C3S/C17S | Cys³ → Ser, Cys¹⁷ → Ser | Reduced RyR binding; retained CPP efficiency | Drug delivery scaffold |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0